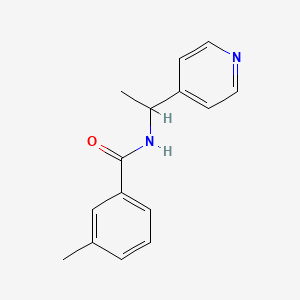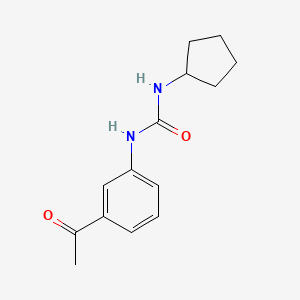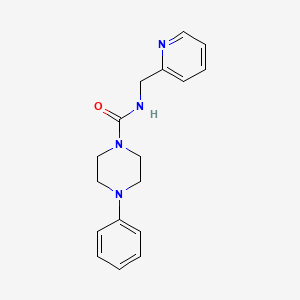
3-methyl-N-(1-pyridin-4-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(1-pyridin-4-ylethyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MPB belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide involves its interaction with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in regulating cellular processes such as cell survival, proliferation, and differentiation. 3-methyl-N-(1-pyridin-4-ylethyl)benzamide also interacts with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in regulating mood and behavior. Additionally, 3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using 3-methyl-N-(1-pyridin-4-ylethyl)benzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(1-pyridin-4-ylethyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to clarify its mechanism of action and to identify potential off-target effects. Finally, there is a need for research on the development of more potent and selective analogs of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide for use in drug development.
Métodos De Síntesis
The synthesis of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide involves the reaction of 3-methylbenzoic acid with 1-(pyridin-4-yl) ethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
3-methyl-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-3-5-14(10-11)15(18)17-12(2)13-6-8-16-9-7-13/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMLHVKNNICWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-pyridin-4-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


